![molecular formula C15H10BrNO2 B5865837 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BFPNB and belongs to the family of benzyl ether nitriles. The unique chemical structure of BFPNB makes it a promising candidate for various research applications, including drug discovery, biochemical assays, and molecular imaging.
作用機序
The mechanism of action of BFPNB is not fully understood, but studies have shown that it interacts with specific enzymes and proteins in the body. BFPNB is believed to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. BFPNB has also been shown to interact with specific receptors in the body, which can affect cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that BFPNB has several biochemical and physiological effects. BFPNB has been shown to inhibit the activity of enzymes involved in inflammation, which can be beneficial in treating inflammatory diseases. BFPNB has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, BFPNB has been shown to have neuroprotective effects, which can be beneficial in treating neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of BFPNB is its unique chemical structure, which makes it a promising candidate for various research applications. BFPNB is also relatively stable and can be easily synthesized in the laboratory. However, BFPNB has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, BFPNB can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on BFPNB. One area of research is the development of new drugs based on the structure of BFPNB. Researchers are also exploring the potential of BFPNB as a molecular imaging agent for visualizing biological processes in living organisms. Additionally, researchers are investigating the potential of BFPNB in treating various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, BFPNB is a promising compound for various scientific research applications. Its unique chemical structure and potential therapeutic effects make it a valuable candidate for drug discovery and biochemical assays. While there are some limitations to working with BFPNB, ongoing research is exploring its potential in various areas, including molecular imaging and disease treatment.
合成法
The synthesis of BFPNB involves a multi-step process that starts with the reaction between 4-bromo-2-formylphenol and 2-hydroxybenzyl alcohol. The resulting product is then subjected to a series of chemical reactions, including acylation, reduction, and nitrilation, to obtain the final product. The synthesis of BFPNB requires specialized laboratory equipment and expertise, making it a challenging process.
科学的研究の応用
BFPNB has been extensively studied for its potential applications in scientific research. One of the key areas of research is drug discovery, where BFPNB is used as a lead compound to develop new drugs. BFPNB has also been used in biochemical assays to study the interaction between enzymes and substrates. Additionally, BFPNB has been used in molecular imaging to visualize biological processes in living organisms.
特性
IUPAC Name |
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-14-5-6-15(13(7-14)9-18)19-10-12-4-2-1-3-11(12)8-17/h1-7,9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXSLSDPKXOFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



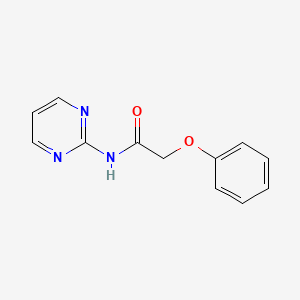
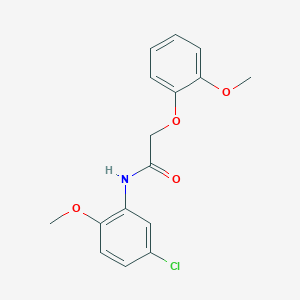
![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
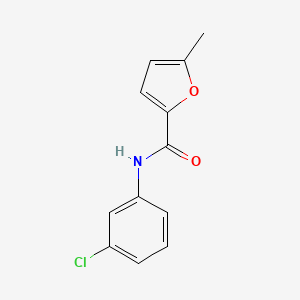
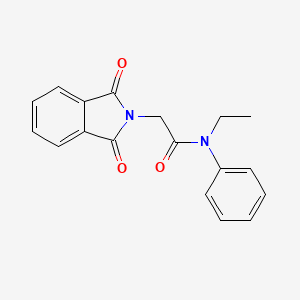
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)
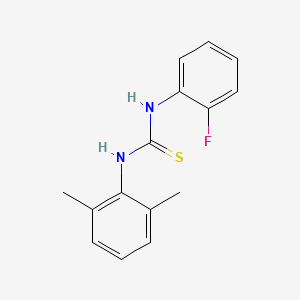

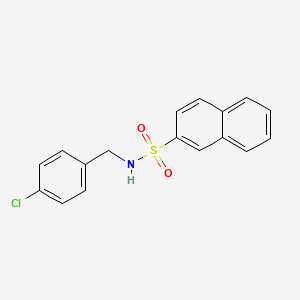
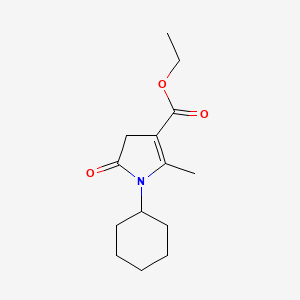
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)